molecular formula C21H20N2O3S2 B2614243 2-(benzylsulfanyl)-3-(3,4-dimethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 877656-12-7

2-(benzylsulfanyl)-3-(3,4-dimethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Número de catálogo: B2614243
Número CAS: 877656-12-7
Peso molecular: 412.52
Clave InChI: VAQUGROWFBJSDY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 2-(benzylsulfanyl)-3-(3,4-dimethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one (hereafter referred to by its full IUPAC name) is a thieno-fused pyrimidinone derivative featuring a benzylsulfanyl group at position 2 and a 3,4-dimethoxyphenyl substituent at position 3. Its core structure, thieno[3,2-d]pyrimidin-4-one, consists of a thiophene ring fused to a pyrimidinone ring at the [3,2-d] position, conferring unique electronic and steric properties. The 3,4-dimethoxyphenyl group introduces electron-donating methoxy substituents, which may enhance solubility and influence binding interactions in biological systems .

Propiedades

IUPAC Name

2-benzylsulfanyl-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S2/c1-25-17-9-8-15(12-18(17)26-2)23-20(24)19-16(10-11-27-19)22-21(23)28-13-14-6-4-3-5-7-14/h3-9,12H,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAQUGROWFBJSDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-3-(3,4-dimethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as thiophene derivatives and pyrimidine precursors.

    Introduction of the Benzylsulfanyl Group: This step involves the substitution of a suitable leaving group with a benzylsulfanyl moiety.

    Attachment of the 3,4-Dimethoxyphenyl Group: This can be done through coupling reactions, such as Suzuki or Heck coupling, using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitro groups or other reducible functionalities within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at positions activated by electron-donating or withdrawing groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halides, organometallics, and various catalysts (e.g., palladium, copper) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, 2-(benzylsulfanyl)-3-(3,4-dimethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and derivatizations.

Biology

Biologically, thienopyrimidines are known for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. This compound could be explored for similar activities.

Medicine

In medicine, compounds like 2-(benzylsulfanyl)-3-(3,4-dimethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one might be investigated for their potential therapeutic effects, such as anti-cancer, anti-inflammatory, or antiviral properties.

Industry

Industrially, this compound could find applications in the development of new materials, agrochemicals, or pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 2-(benzylsulfanyl)-3-(3,4-dimethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of specific enzymes, modulation of receptor signaling, or interference with cellular processes.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Variations and Core Modifications

The compound’s structural analogs differ in substituent patterns, core ring fusion, and functional groups. Key examples include:

Substituent Variations
  • 2-[(4-Chlorophenyl)methylsulfanyl]-3-(3,4-dimethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one Key Difference: Replaces the benzylsulfanyl group with a 4-chlorophenylmethylsulfanyl moiety. Molecular Formula: C21H19ClN2O3S2 (MW: 446.97 g/mol) .
  • 3-Allyl-2-(benzylsulfanyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one Key Difference: Features a thieno[2,3-d]pyrimidin-4-one core (different ring fusion) and a 4-fluorophenyl group at position 4. The allyl group at position 3 introduces steric bulk, which may modulate enzyme inhibition .
Functional Group Modifications
  • 2-{[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one Key Difference: Replaces the benzylsulfanyl group with a 2-oxoethylsulfanyl chain linked to 3,4-dimethoxyphenyl. Impact: The oxoethyl spacer may increase polarity, improving aqueous solubility but reducing membrane permeability .

Physicochemical and Pharmacokinetic Properties

A comparative analysis of key properties is summarized below:

Compound Name Core Structure Substituents (Positions) Molecular Weight (g/mol) LogP<sup>*</sup> Water Solubility
Target Compound Thieno[3,2-d]pyrimidin-4-one 2-benzylsulfanyl, 3-(3,4-dimethoxyphenyl) 438.51 ~3.2 Low
2-[(4-Chlorophenyl)methylsulfanyl]-3-(3,4-dimethoxyphenyl)-... Thieno[3,2-d]pyrimidin-4-one 2-(4-Cl-benzylsulfanyl), 3-(3,4-diOMePh) 446.97 ~3.8 Very Low
3-Allyl-2-(benzylsulfanyl)-5-(4-fluorophenyl)-... Thieno[2,3-d]pyrimidin-4-one 3-allyl, 5-(4-F-Ph) 437.50 ~2.9 Moderate

<sup>*</sup>LogP values estimated using fragment-based methods.

  • Lipophilicity : The benzylsulfanyl group in the target compound contributes to moderate lipophilicity (LogP ~3.2), while chlorine substitution (as in ) increases LogP to ~3.6.
  • Solubility: The 3,4-dimethoxyphenyl group enhances solubility in polar solvents compared to halogenated analogs but remains poorly soluble in water due to the fused thienopyrimidinone core.

Actividad Biológica

The compound 2-(benzylsulfanyl)-3-(3,4-dimethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a thienopyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Its structure combines a thieno[3,2-d]pyrimidin-4-one core with a benzylsulfanyl and a dimethoxyphenyl group, which may contribute to its pharmacological properties.

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the thienopyrimidine core followed by the introduction of the benzylsulfanyl and dimethoxyphenyl substituents. The methods employed often utilize various reagents and reaction conditions to optimize yield and purity. For example, one common approach involves heating the reaction mixture in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Biological Activities

Research indicates that thienopyrimidine derivatives exhibit a wide range of biological activities:

  • Antimicrobial Activity : Studies have shown that compounds similar to 2-(benzylsulfanyl)-3-(3,4-dimethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one demonstrate significant antimicrobial properties against various bacterial strains. This activity is particularly relevant in light of increasing antibiotic resistance observed in clinical pathogens .
  • Anticancer Potential : Thienopyrimidine derivatives have been investigated for their anticancer properties. They have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The specific mechanisms often involve interference with cellular signaling pathways crucial for tumor growth and survival .
  • Anti-inflammatory Effects : Some studies suggest that related compounds possess anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). This effect is attributed to their ability to inhibit pro-inflammatory mediators and pathways .

Case Studies

Several case studies have highlighted the biological activity of thienopyrimidine derivatives:

  • Case Study 1 : A derivative similar to 2-(benzylsulfanyl)-3-(3,4-dimethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one was tested for its antimicrobial efficacy against Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) that was significantly lower than that of standard antibiotics .
  • Case Study 2 : In vitro studies demonstrated that a structurally related thienopyrimidine compound inhibited the growth of several cancer cell lines including breast and lung cancer cells. The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation assays .

Research Findings

Research findings on the biological activity of this compound can be summarized as follows:

Activity TypeObserved EffectsReference
AntimicrobialEffective against multiple bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryComparable effects to NSAIDs in reducing inflammation

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

Answer:
The synthesis of thieno[3,2-d]pyrimidin-4-one derivatives typically involves cyclization reactions. For example:

  • Step 1: Condensation of substituted thiophene precursors with thiourea or guanidine derivatives to form the pyrimidine ring.
  • Step 2: Introduction of the benzylsulfanyl group via nucleophilic substitution or thiol-ene reactions.
  • Step 3: Functionalization of the 3,4-dimethoxyphenyl moiety using Suzuki-Miyaura coupling or Friedel-Crafts alkylation.

Optimization Strategies:

  • Vary catalysts (e.g., Pd(PPh₃)₄ for coupling reactions) and solvents (DMF vs. THF) to improve yields .
  • Monitor reaction progress via TLC or HPLC-MS to minimize byproducts.

Table 1: Example Reaction Conditions from Analogous Syntheses

StepReagents/ConditionsYield (%)Reference
CyclizationThiourea, HCl/EtOH, reflux65–78
Sulfanyl additionBenzyl mercaptan, K₂CO₃/DMF72

Basic: Which spectroscopic techniques are critical for structural characterization?

Answer:
A multi-technique approach ensures accurate structural validation:

  • X-ray crystallography: Resolves 3D conformation and confirms substituent positions (e.g., R factor < 0.07 as in ).
  • NMR: ¹H/¹³C NMR identifies proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm).
  • HRMS: Validates molecular formula (e.g., [M+H]⁺ = 459.403 ± 0.001 Da ).

Table 2: Key Spectral Signatures for Thieno[3,2-d]pyrimidin-4-one Derivatives

TechniqueObserved DataFunctional GroupReference
¹H NMRδ 6.8–7.2 (m, aromatic H)3,4-Dimethoxyphenyl
X-rayC–S bond length: 1.78 ÅBenzylsulfanyl

Basic: How should initial biological activity screening be designed?

Answer:

  • Target Selection: Prioritize kinases or enzymes with conserved ATP-binding pockets (common targets for pyrimidinones).
  • Assay Design: Use fluorescence polarization or SPR for binding affinity studies. Include positive controls (e.g., staurosporine for kinase inhibition).
  • Concentration Range: Test 0.1–100 µM to determine IC₅₀ values .

Advanced: How can contradictions in reported biological activity data be resolved?

Answer:
Contradictions often arise from assay variability. Mitigate this by:

  • Standardizing cell lines (e.g., HepG2 vs. HEK293) and culture conditions .
  • Validating results across orthogonal assays (e.g., enzymatic vs. cell-based).
  • Reporting full experimental parameters (pH, temperature, co-solvents) .

Table 3: Common Variables Affecting Bioactivity Data

VariableImpactExample Resolution
Solvent (DMSO vs. EtOH)Alters compound solubilityUse ≤0.1% DMSO in assays
Incubation timeInfluences metabolite interferenceLimit to 24–48 hours

Advanced: What computational methods predict binding affinity to target enzymes?

Answer:

  • Molecular Docking: Use AutoDock Vina with crystal structures (PDB IDs: e.g., 4HCP) to model ligand-enzyme interactions.
  • MD Simulations: Run 100 ns trajectories in GROMACS to assess binding stability .
  • QSAR Models: Corporate substituent effects (e.g., benzylsulfanyl enhances hydrophobic interactions) .

Advanced: How can environmental fate studies be designed for this compound?

Answer:

  • Degradation Pathways: Investigate hydrolysis (pH 5–9) and photolysis (UV-Vis irradiation) .
  • Ecotoxicology: Use Daphnia magna or algae for acute toxicity assays (OECD Test 202).
  • Analytical Methods: Quantify environmental persistence via LC-MS/MS (LOD: 0.1 ppb) .

Advanced: What strategies elucidate structure-activity relationships (SAR) for this scaffold?

Answer:

  • Analog Synthesis: Modify substituents (e.g., replace benzylsulfanyl with methylthio) .
  • Pharmacophore Mapping: Identify critical H-bond acceptors (e.g., pyrimidin-4-one carbonyl) .
  • Free-Wilson Analysis: Quantify contributions of substituents to bioactivity .

Table 4: Substituent Effects on Bioactivity

SubstituentProperty EnhancedExample Impact
3,4-DimethoxyphenylLipophilicityIncreased membrane permeability
BenzylsulfanylMetabolic stabilityReduced CYP450 oxidation

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.